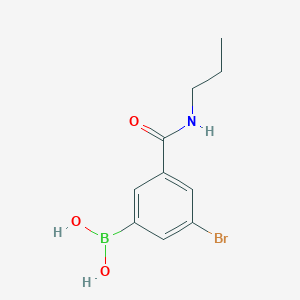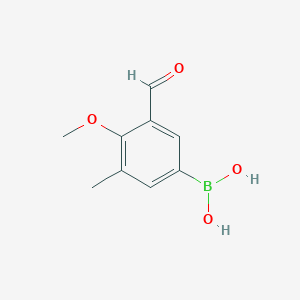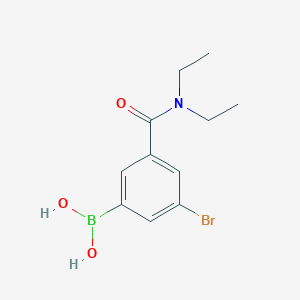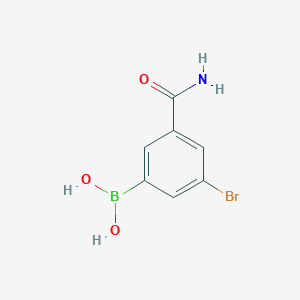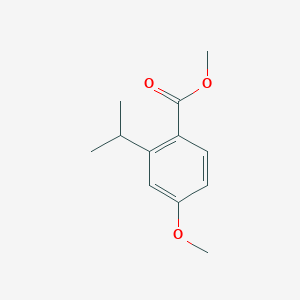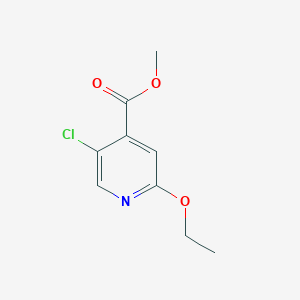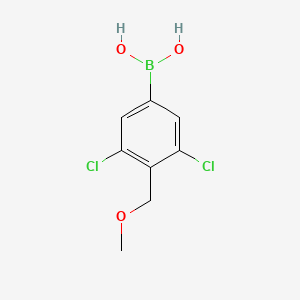
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid (DCMMPB) is an organoboronic acid that has gained increasing attention in recent years due to its potential applications in a variety of fields. It is a versatile compound that can be used as a catalyst for a range of reactions, as well as for the synthesis of new compounds. DCMMPB is also a useful reagent in the field of medicinal chemistry, as it has been used to synthesize a number of biologically active compounds.
Aplicaciones Científicas De Investigación
Supramolecular Assemblies : 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid is involved in the formation of supramolecular assemblies. These are created due to the interaction of phenylboronic acids with hetero N-atoms, leading to hydrogen bonds in the assemblies (Pedireddi & Seethalekshmi, 2004).
Chromatography and Mass Spectrometry : It's used in the derivatization of polar metabolites for gas chromatography-mass spectrometry. This method aids in the analysis of chlorinated cis-1,2-dihydroxycyclohexadienes and chlorocatechols (Kirsch & Stan, 1994).
Corrosion Inhibition : this compound derivatives have been shown to be effective corrosion inhibitors for metals in acidic environments. This application is crucial in extending the lifespan of metal structures and components (Bentiss et al., 2009).
Catalysis in Organic Synthesis : This compound has been used in the synthesis of new boronic acids which act as catalysts in organic synthesis processes. It's particularly noted for its role in amide condensation reactions, demonstrating its versatility in organic chemistry (Ishihara et al., 2001).
Micromethod for Foodstuff Analysis : It has been utilized in a micromethod for determining certain compounds in foodstuffs. This application is important for food safety and quality control (Küsters et al., 2010).
In Carbohydrate Chemistry : The compound finds significant use in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
In Biomedical Applications : The introduction of phenylboronic acid groups into thermo-responsive block copolymers provides a novel approach to tune the multiple micellization and dissociation transitions, which could have potential in biomedical applications (Jin et al., 2010).
Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of this compound, are used for advanced bio-applications. These materials interact with biological entities like glucose and sialic acid and are used in drug delivery systems and biosensors (Lan & Guo, 2019).
Propiedades
IUPAC Name |
[3,5-dichloro-4-(methoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-14-4-6-7(10)2-5(9(12)13)3-8(6)11/h2-3,12-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUOVSMFQZZRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)COC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202960 |
Source


|
| Record name | Boronic acid, B-[3,5-dichloro-4-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-11-0 |
Source


|
| Record name | Boronic acid, B-[3,5-dichloro-4-(methoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,5-dichloro-4-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


